Methyl 4-amino-3-fluorobenzoate hydrochloride
Description
Methyl 4-amino-3-fluorobenzoate hydrochloride (CAS: 185629-32-7) is a fluorinated aromatic ester derivative with a benzoate backbone substituted by an amino group at the para position and a fluorine atom at the meta position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₈H₇FNO₂·HCl, with a molecular weight of 207.6 g/mol. The compound is classified as harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .
Properties
IUPAC Name |
methyl 4-amino-3-fluorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-12-8(11)5-2-3-7(10)6(9)4-5;/h2-4H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIIFHWZBOUUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849793-89-1 | |
| Record name | methyl 4-amino-3-fluorobenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-fluorobenzoate hydrochloride can be synthesized through several methods. One common synthetic route involves the reduction of methyl 3-fluoro-4-nitrobenzoate using a hydrogenation process. In this method, methyl 3-fluoro-4-nitrobenzoate is dissolved in a mixture of ethanol and ethyl acetate, and then hydrogenated in the presence of palladium on carbon (Pd/C) as a catalyst . The reaction is carried out under hydrogen gas at a pressure of 40 psi. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes similar to the laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors designed for hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-fluorobenzoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor compound can be reduced to an amino group using hydrogenation.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the reduction of nitro groups to amino groups.
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions on the benzene ring.
Major Products Formed
The major product formed from the reduction of methyl 3-fluoro-4-nitrobenzoate is this compound. Substitution reactions can yield various derivatives depending on the substituents introduced .
Scientific Research Applications
Pharmaceutical Development
Intermediate in Synthesis
Methyl 4-amino-3-fluorobenzoate hydrochloride serves as a valuable intermediate in the synthesis of biologically active compounds. Its structural characteristics, particularly the presence of an amino group and a fluorinated aromatic ring, enhance its utility in creating complex molecules with specific pharmacological properties. Compounds containing amino groups often exhibit diverse pharmacological activities, making this compound a critical building block in drug discovery.
Potential Drug Applications
Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics and potential side effects. This compound's unique structure allows it to be tailored for specific therapeutic applications, particularly in the development of new medications.
Binding Affinity Research
Research on the binding affinity of this compound with various biological targets is ongoing. These studies are essential for understanding how the compound interacts at the molecular level, which can inform its potential therapeutic uses.
Pharmacological Properties
Compounds containing amino groups are known to exhibit a range of pharmacological properties. The specific interactions of this compound with different enzymes and receptors are under investigation, which could lead to new insights into its efficacy and safety profile.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Fluorinated benzoate esters are critical intermediates in drug synthesis. Below is a detailed comparison of Methyl 4-amino-3-fluorobenzoate hydrochloride with structurally related compounds:
Table 1: Structural and Functional Comparison
*Similarity scores based on structural fingerprints (0.0–1.0 scale; higher = greater similarity) .
Impact of Substituent Positions
- In contrast, para-fluoro derivatives (e.g., 369-26-6) exhibit altered resonance effects, influencing reactivity in nucleophilic substitutions .
- Steric Effects : Ortho-substituted analogs (e.g., 73792-08-2) face steric hindrance, which may limit their utility in coupling reactions compared to meta/para derivatives .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., 185629-32-7) generally exhibit higher aqueous solubility than free bases, crucial for bioavailability in drug formulations .
- Lipophilicity : Difluorinated analogs (e.g., 1333750-44-9) show increased logP values, enhancing blood-brain barrier penetration for neuroactive agents .
Biological Activity
Methyl 4-amino-3-fluorobenzoate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 201.65 g/mol. The presence of an amino group and a fluorinated aromatic ring is significant for its biological activity, influencing both its pharmacological properties and reactivity in chemical reactions.
Biological Activity
The biological activity of this compound is linked to its structural components. Compounds with amino groups often exhibit various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.
- Anticancer Potential : Research indicates that this compound may exhibit anticancer effects, particularly through its interactions with cellular targets involved in tumor growth and proliferation .
The mechanism by which this compound exerts its biological effects is still under investigation. However, potential pathways include:
- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Binding : It may bind to various receptors, affecting signaling pathways crucial for cell growth and survival .
Research Findings and Case Studies
Recent studies have highlighted the compound's potential applications in drug development:
- Anticancer Studies : In vitro assays have shown that this compound can inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) cells. The observed IC50 values indicate significant potency, warranting further exploration .
- Enzyme Inhibition : Investigations into enzyme inhibition have revealed that this compound can modulate the activity of certain metabolic enzymes, which could be leveraged for therapeutic benefits in metabolic disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme interaction, receptor binding |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Yes | Moderate | Substitution reactions |
| Methyl 4-(aminomethyl)-3-fluorobenzoate | No | Yes | Direct receptor modulation |
Future Directions
The ongoing research into this compound suggests several avenues for future studies:
- Detailed Mechanistic Studies : Further elucidation of the molecular targets and pathways affected by this compound will enhance understanding of its therapeutic potential.
- Formulation Development : Exploring different formulations could improve bioavailability and efficacy in clinical settings.
- Clinical Trials : Initiating clinical trials will be crucial to assess safety, efficacy, and potential side effects in humans.
Q & A
Q. What are the standard synthetic routes for Methyl 4-amino-3-fluorobenzoate hydrochloride, and how do reaction conditions influence yield?
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methyl ester signals (δ 3.8–4.0 ppm). Fluorine-19 NMR confirms the fluorine substitution pattern .
- Mass Spectrometry (MS): ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 204.1 (free base) and adducts (e.g., +Na⁺).
- HPLC-PDA: Reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients quantify purity (>98%) and detect hydrolyzed byproducts (e.g., free benzoic acid).
Advanced Research Questions
Q. How do steric and electronic effects of the 3-fluoro and 4-amino groups influence reactivity in nucleophilic substitutions?
Methodological Answer: The 3-fluoro group acts as a meta-directing electron-withdrawing group, reducing electron density at the para position. The 4-amino group (electron-donating) enhances ortho/para reactivity but may form intramolecular hydrogen bonds with the ester carbonyl, affecting regioselectivity . Case Study:
- Suzuki Coupling: Fluorine’s electronegativity stabilizes transition states, enabling cross-coupling at the 5-position.
- Hydrolysis Resistance: The methyl ester’s steric bulk and fluorine’s inductive effect slow alkaline hydrolysis compared to non-fluorinated analogs.
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer: Common byproducts include:
- Hydrolysis Products: Free 4-amino-3-fluorobenzoic acid (due to ester cleavage).
- Dimerization: Azo compounds from oxidative coupling of the amino group. Mitigation Strategies:
- Process Controls: Strict anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar).
- Catalysis: Pd/C or TEMPO suppresses oxidation side reactions.
- Workup: Acid-base extraction (pH 4–5) removes polar impurities.
Q. How can computational modeling predict the compound’s stability under thermal stress?
Q. What are the challenges in resolving enantiomeric impurities in derivatives of this compound?
Methodological Answer: While the parent compound lacks chirality, derivatives (e.g., alkylated amines) may require chiral resolution:
- Chiral HPLC: Use cellulose-based columns (Chiralpak IC) with hexane/IPA mobile phases.
- Crystallization: Diastereomeric salt formation with tartaric acid derivatives. Advanced Tip: Microfluidic circular dichroism (CD) coupled with NMR detects trace enantiomers (<0.1%).
Contradictions and Recommendations
- Synthetic Routes: uses NaSCN in AcOH, but conflicting methods (e.g., thiourea in EtOH) may produce different regioisomers. Validate with 2D NMR (NOESY) .
- Biological Activity: While not directly studied for this compound, structurally related fluorobenzoates show antiviral activity. Use in vitro assays (e.g., plaque reduction) with appropriate positive controls (e.g., acyclovir) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
